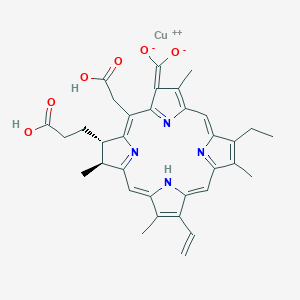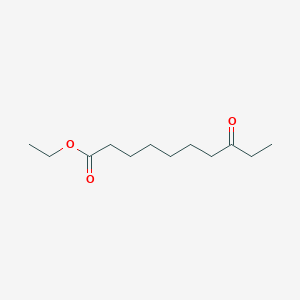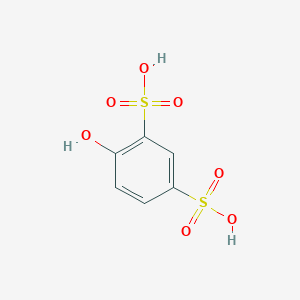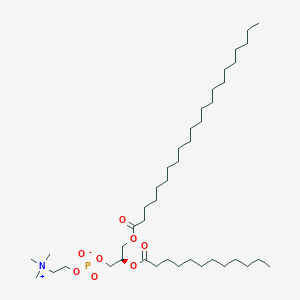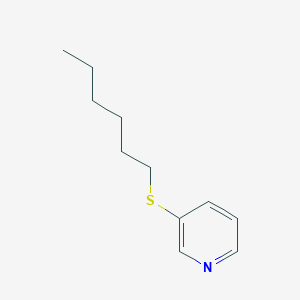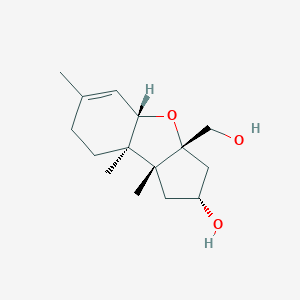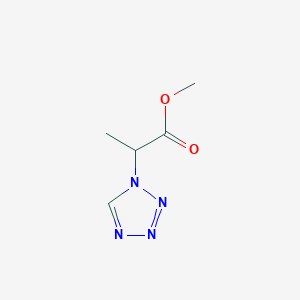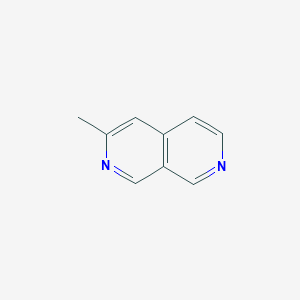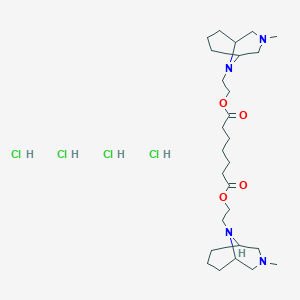
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) forms covalent bonds with amino and carboxyl groups of proteins and nucleic acids, leading to the formation of stable cross-linked structures. This cross-linking can alter the physical and chemical properties of the biomolecules, leading to changes in their function and stability.
Biochemische Und Physiologische Effekte
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been shown to have minimal cytotoxicity and biocompatibility in vitro and in vivo. It has also been shown to enhance the mechanical properties of hydrogels and scaffolds, leading to improved tissue regeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in lab experiments is its ability to cross-link biomolecules in a controlled and reversible manner. This allows for the development of biomaterials with tunable properties. However, the use of this compound can also lead to non-specific cross-linking, which can affect the function of the biomolecules and lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the use of pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in scientific research. One potential direction is the development of new biomaterials with improved properties for tissue engineering and drug delivery applications. Another direction is the development of new fluorescent probes for bioimaging and biosensing applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other research fields.
Synthesemethoden
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) can be synthesized by reacting pimelic acid with 2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can then be purified by crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been widely used in scientific research due to its ability to act as a cross-linking agent for proteins and nucleic acids. It has been used in the development of various biomaterials such as hydrogels, nanoparticles, and scaffolds for tissue engineering and drug delivery applications. It has also been used in the synthesis of fluorescent probes for bioimaging and biosensing applications.
Eigenschaften
CAS-Nummer |
19847-08-6 |
|---|---|
Produktname |
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) |
Molekularformel |
C27H52Cl4N4O4 |
Molekulargewicht |
638.5 g/mol |
IUPAC-Name |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
InChI-Schlüssel |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Synonyme |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



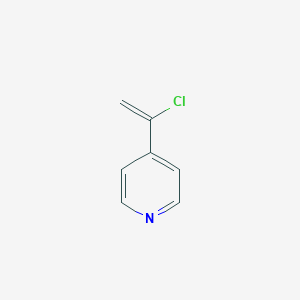
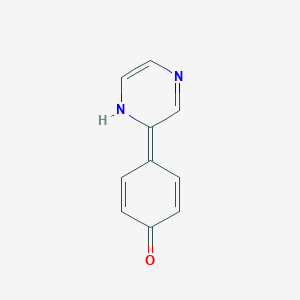
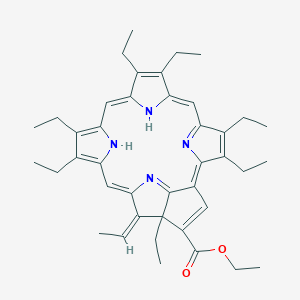
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)
